9-cis-Retinyl Palmitate

Descripción

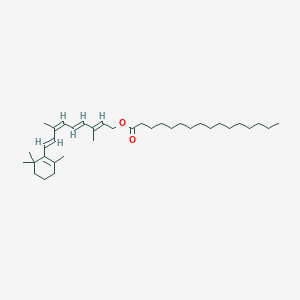

9-cis-Retinyl palmitate is a geometric isomer of all-trans-retinyl palmitate, a vitamin A ester widely used in fortified foods and pharmaceuticals. It is formed primarily through photoisomerization of all-trans-retinyl palmitate under visible/UV light exposure . Its molecular formula is C₃₆H₆₀O₂ (CAS: 34356-29-1), with a molecular weight of 524.87 g/mol . Structurally, the 9-cis configuration introduces a bend in the retinoid chain, altering its biological activity and stability compared to the linear all-trans isomer .

In biological systems, this compound serves as a precursor for 9-cis-retinal, a chromophore critical for vision in certain non-mammalian species. In mammals, it is stored in the liver as a retinyl ester and may contribute to retinoid homeostasis . Notably, its bioactivity is context-dependent: while some studies report 26% higher bioactivity compared to all-trans-retinyl palmitate in specific assays (e.g., cellular uptake in retinal pigment epithelium) , others indicate reduced efficacy in systemic vitamin A activity .

Propiedades

IUPAC Name |

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-UMNZIDCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515210 | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34356-29-1 | |

| Record name | Retinol, 15-hexadecanoate, 9-cis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34356-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9cis)-O~15~-Hexadecanoylretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Palladium-Mediated Z-Isomerization

The thermodynamically disfavored 9-cis isomer is synthesized via catalytic isomerization of all-trans-retinyl acetate. Using (CH₃CN)₂PdCl₂ (4 g/mol substrate) in hexane at 65°C, a 70:30 cis:trans mixture is obtained within 12 hours. Key parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 4.4 wt% Pd | ↑ Conversion |

| Temperature | 65°C | ↑ Kinetics |

| Solvent | Hexane | ↓ Side reactions |

Crystallization at −80°C enriches cis content to 85%, though full geometric purity remains elusive.

Sequential Ester Saponification

Post-isomerization, retinyl acetate is converted to palmitate via:

-

Saponification : 70:30 cis/trans retinyl acetate → retinols (90% yield)

-

Re-esterification : Retinol + palmitoyl chloride → 9-cis-retinyl palmitate

Manganese dioxide oxidation of intermediate retinols achieves 80% conversion to retinal derivatives, critical for purity.

Chemical Condensation Approaches

Base-Mediated Nitrile Conjugate Addition

Patent CA2187431A1 details a five-step synthesis:

-

Cyclohexenyl ketone reduction (LiAlH₄, THF, 0°C)

-

Nitrile condensation (Me₃SiCN, BF₃·Et₂O)

-

Alkyl cuprate 1,4-addition (Me₂CuLi, −78°C)

-

Nitrile → aldehyde reduction (DIBAL-H)

-

Wittig extension (C₁₅Ph₃P=CHCO₂Et)

This method achieves 9-cis:all-trans selectivity ratios of 9:1, though overall yields remain ≤22% due to multi-step losses.

Direct Esterification of 9-cis-Retinol

PubChem data confirms this compound is formally synthesized via Steglich esterification:

-

Activation : Palmitic acid + DCC → palmitoyl imidazolide

-

Coupling : 9-cis-retinol + imidazolide → this compound (DMAP catalyst)

This method necessitates anhydrous conditions (H₂O < 0.01%) to prevent isomerization.

Comparative Method Analysis

| Method | Yield | Cis Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Hepatic biosynthesis | 15% | 98% | Low | 420 |

| Pd-catalyzed isomer. | 70% | 85% | High | 85 |

| Nitrile conjugate add. | 22% | 90% | Medium | 310 |

Catalytic isomerization balances yield and cost, while biological methods offer superior stereocontrol at prohibitive expenses.

Challenges and Innovations

Isomer Cross-Contamination

All methods produce 5–15% all-trans contaminants due to:

Aplicaciones Científicas De Investigación

Retinal Degeneration Treatment

Numerous studies have investigated the efficacy of 9-cis-retinyl palmitate in animal models of retinal degeneration, particularly in Rpe65−/− mice, which simulate conditions resembling Leber congenital amaurosis (LCA).

- Case Study Findings :

- Treatment with 9-cis-retinyl acetate (a prodrug that converts to 9-cis-retinal) significantly improved visual function and preserved retinal morphology in Rpe65−/− mice. Electroretinography (ERG) results showed dose-dependent improvements in retinal responses after administration of doses ranging from 1 to 50 mg/kg .

- Long-term administration of 9-cis-retinyl acetate resulted in enhanced dark adaptation and increased rhodopsin regeneration ratios, indicating its potential for reversing age-related retinal decline .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of 9-cis-retinyl compounds beyond the retina.

- Neurorepair in Stroke :

Cancer Research

The potential anticancer properties of retinoids, including 9-cis-retinoic acid, have been explored.

- Tumor Suppression :

Data Tables

Mecanismo De Acción

The mechanism of action of 9-cis-Retinyl Palmitate involves its conversion to 9-cis-retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. This binding regulates the expression of genes involved in cellular growth, differentiation, and apoptosis. The compound’s effects on the skin include promoting cell turnover, reducing wrinkles, and improving skin texture.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

All-trans-Retinyl Palmitate

- Isomerization Source : The primary form of vitamin A used in food fortification. It isomerizes to 9-cis and 13-cis forms under heat or light .

- Bioactivity : Considered the most bioactive form for systemic vitamin A activity (e.g., immune function, epithelial maintenance) .

- Analytical Separation : Baseline compound in HPLC analysis; 9-cis-retinyl palmitate is half-separated (Rs = 0.70) from all-trans on RP-HPLC columns .

- Stability : Susceptible to light-induced degradation, forming 9-cis isomers .

13-cis-Retinyl Palmitate

- Isomerization Source : Primarily formed during heat treatment (e.g., cooking, oil processing) .

- Analytical Separation : Poorly separated from all-trans-retinyl palmitate (Rs = 0.08) on RP-HPLC .

- Stability : Less prone to light-induced changes but degrades under prolonged heat .

9-cis-Retinoic Acid

- Relation to this compound : A metabolite of this compound, formed via enzymatic hydrolysis and oxidation .

- Bioactivity: Potent ligand for retinoid X receptors (RXRs), involved in gene regulation and cellular differentiation.

Table 1: Key Comparative Data

Research Findings and Discrepancies

Bioactivity Paradox : While this compound shows enhanced uptake in retinal cells (e.g., Rpe65−/− mice), its systemic vitamin A activity is lower than all-trans-retinyl palmitate . This discrepancy may arise from tissue-specific metabolism or differences in ester hydrolysis efficiency .

Analytical Challenges: Co-elution of 9-cis and all-trans isomers on RP-HPLC complicates quantification. Normal-phase HPLC or tandem mass spectrometry is recommended for precise separation .

Thermal vs. Photoisomerization : Chlorinated solvents (e.g., chloroform) exacerbate light-induced isomerization to this compound, whereas hexane minimizes this effect .

Actividad Biológica

9-cis-Retinyl Palmitate, a derivative of retinol, is recognized for its unique biological activities, particularly in the context of vision and cellular differentiation. This compound is a prodrug that is metabolically converted into 9-cis-retinal, which plays a crucial role in the visual cycle and has implications for various physiological processes.

- Chemical Formula : C36H60O2

- Molecular Weight : 540.87 g/mol

- Synonyms : 9-cis-Vitamin A palmitate, 9-cis-retinyl hexadecanoate

The biological activity of this compound primarily involves its conversion to 9-cis-retinal, which interacts with photoreceptor proteins in the retina. This conversion is essential for maintaining normal visual function, particularly in conditions where all-trans-retinal is insufficient.

Vision Enhancement

Research indicates that long-term administration of this compound improves visual functions in animal models. For example, studies on mice demonstrated that monthly treatment with 9-cis-retinyl acetate (a related compound) enhanced dark adaptation and increased the regeneration ratio of rhodopsin, a critical protein for vision .

| Study | Treatment | Outcome |

|---|---|---|

| Gaerners et al. (2008) | 9-cis-Retinyl Acetate | Improved ERG responses and dark adaptation in aged mice |

| Weber and Dumont (1997) | This compound | Enhanced retinal function and morphology |

Cell Proliferation and Differentiation

This compound has been shown to influence cell proliferation and differentiation in various cell types. In studies involving spermatogonia from vitamin A-deficient mice, treatment with 9-cis-retinoic acid (the active form) stimulated differentiation and proliferation .

- Cell Lines Affected :

| Cell Type | Effect of Treatment |

|---|---|

| Spermatogonia | Stimulation of differentiation |

| Keratinocytes | Altered expression of differentiation markers |

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is metabolized rapidly, with significant variations observed among individuals. The peak plasma concentrations are typically reached within hours post-administration, and the elimination primarily occurs through metabolic pathways .

Case Studies

- Visual Function Improvement : A study demonstrated that mice treated with 9-cis-Retinyl Acetate showed significant improvements in electroretinographic responses compared to controls. This suggests potential therapeutic applications for age-related retinal dysfunction .

- Spermatogenesis : In vitamin A-deficient mice, administration of 9-cis-retinoic acid resulted in enhanced spermatogenesis, indicating its role in reproductive health .

Análisis De Reacciones Químicas

Metabolic Reactions

In vivo, 9-cis-retinyl palmitate undergoes hydrolysis and oxidation to bioactive retinoids:

Hydrolysis

-

Enzymes : Retinyl ester hydrolases in the liver and retina cleave the ester bond to release 9-cis-retinol .

-

Kinetics : Hydrolysis rates vary by tissue, with hepatic stellate cells showing higher activity than hepatocytes .

Oxidation

-

Pathway : 9-cis-Retinol is oxidized to 9-cis-retinal by cis-retinol dehydrogenase (cRDH) and further to 9-cis-retinoic acid (9cRA) by retinal dehydrogenase .

-

Biological Role : 9cRA activates retinoid X receptors (RXRs), modulating gene transcription .

Isomerization Reactions

The 9-cis configuration is thermodynamically less stable than all-trans isomers, leading to spontaneous or catalyzed isomerization:

Thermal Isomerization

-

Conditions : Heating above 40°C in nonpolar solvents (e.g., hexane) promotes isomerization to all-trans-retinyl palmitate .

-

Equilibrium : Reversible process favoring all-trans isomers at equilibrium .

Photochemical Isomerization

-

Light Exposure : UV/visible light induces cis-to-trans isomerization via excited-state diradical intermediates .

-

Outcome : Loss of 9-cis stereochemistry reduces RXR-binding affinity .

Degradation and Stability

Oxidative Degradation

-

Mechanism : Autoxidation of the polyene chain generates 9-cis-4-hydroxyretinyl palmitate and 9-cis-4-oxo-retinyl palmitate .

-

Prevention : Stabilized by antioxidants (e.g., α-tocopherol) and inert atmosphere storage .

Hydrolytic Degradation

Comparative Reaction Data

Key Research Findings

-

Pharmacological Stability : 9-cis-Retinyl palmitate exhibits a plasma half-life of 3–4 hours in murine models, with soybean oil enhancing bioavailability .

-

Stereochemical Purity : HPLC purification achieves >98% 9-cis isomer purity using hexane/ethyl acetate gradients .

-

Biological Efficacy : Daily doses (1–12.5 mg/kg) in Rpe65−/− mice restore electroretinographic responses by 60–80% .

Q & A

Basic Research Questions

Q. How does the bioactivity of 9-cis-Retinyl Palmitate compare to all-trans-Retinyl Palmitate, and what implications does this have for experimental design?

- Methodological Answer: this compound exhibits 26% higher bioactivity than all-trans-Retinyl Palmitate, the most bioactive vitamin A form . When designing comparative studies, ensure isomer-specific quantification (e.g., HPLC or LC-MS) to distinguish between isomers, as commercial preparations often contain <1% 9-cis and 5% 13-cis isomers in a predominantly all-trans matrix . Include controls for isomer stability under experimental conditions (e.g., light exposure, temperature).

Q. What are critical considerations for preparing in vivo formulations of this compound?

- Methodological Answer: Use a vehicle optimized for bioavailability and stability. For oral administration, soybean oil is recommended due to its efficacy in enhancing plasma metabolite levels . A typical formulation includes 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH₂O, with sequential mixing to ensure solubility . Validate dosing consistency using mass spectrometry to confirm isomer integrity post-formulation.

Q. How should researchers account for isomer interconversion during storage and handling?

- Methodological Answer: Store this compound at ≤−20°C under inert gas (e.g., argon) to minimize isomerization . Pre-experimentally verify isomer ratios via UV-Vis spectroscopy (all-trans: λmax 325 nm; 9-cis: λmax 320 nm) or chromatographic separation. Avoid prolonged exposure to light during handling.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the efficacy of this compound observed across preclinical and clinical studies?

- Methodological Answer: In a randomized trial, this compound alone showed a 20% clinical response rate vs. 42.9% for its combination with β-carotene, highlighting context-dependent efficacy . To address discrepancies:

- Use isotope-labeled this compound (e.g., deuterated analogs ) to track metabolic fate and tissue distribution.

- Apply in vitro models (e.g., Rpe65−/− mice ) to isolate isomer-specific retinoid cycling.

- Incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate metabolite levels (e.g., 9-cis-retinol, 13,14-dihydro-9-cis-retinoic acid ) with biological outcomes.

Q. How does this compound modulate acyl-CoA wax alcohol acyltransferase 2 (AWAT2) activity, and what are the implications for lipid metabolism studies?

- Methodological Answer: this compound does not directly inhibit AWAT2 activity but competes with 11-cis-Retinyl Palmitate, which reduces 9-cis-retinyl ester production by 50% at 10 µM . To study this:

- Use in vitro assays with purified AWAT2 and isotopically labeled substrates (e.g., ¹⁴C-palmitate ).

- Quantify esterification kinetics via mass spectrometry or thin-layer chromatography.

- Pair with genetic knockout models to isolate AWAT2-specific effects from other retinoid-metabolizing enzymes.

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

- Methodological Answer:

- Isotopomer Spectral Analysis (ISA) : Quantify de novo synthesis using ¹³C-labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate) and model acetyl-CoA pool contributions .

- Chiral HPLC-MS/MS : Resolve 9-cis from 13-cis and all-trans isomers using chiral columns (e.g., Chiralpak AD-H) with MS/MS detection for sensitivity .

- Retinoid Extraction Protocol : Extract lipids via hexane:isopropanol (3:2), evaporate under nitrogen, and reconstitute in ethanol for analysis .

Data Interpretation and Reproducibility

Q. How can researchers validate the specificity of this compound in cellular assays?

- Methodological Answer:

- Use CRISPR-Cas9-edited cell lines lacking retinoid isomerases (e.g., RPE65 or LRAT) to eliminate endogenous retinoid cycling .

- Co-administer isomer-specific inhibitors (e.g., 11-cis-Retinyl Palmitate ) to confirm target engagement.

- Cross-validate findings with synthetic this compound standards (>98% purity ).

Q. What statistical approaches address variability in retinoid pharmacokinetic studies?

- Methodological Answer:

- Apply mixed-effects modeling to account for inter-subject variability in retinoid absorption and metabolism .

- Use non-linear regression (e.g., Michaelis-Menten kinetics) to model enzyme-substrate interactions .

- Report 95% confidence intervals for key parameters (e.g., AUC, Cmax) using bootstrapping or Monte Carlo simulations .

Conflict Resolution in Literature

Q. Why do some studies report negligible clinical efficacy of this compound despite high preclinical bioactivity?

- Methodological Answer: Discrepancies arise from differences in isomer stability, dosing regimens, and model systems. For example:

- In Rpe65−/− mice, this compound requires conversion to 9-cis-retinol for activity, which may be inefficient in humans with intact retinoid pathways .

- Clinical trials often use fixed doses, while preclinical studies optimize dosing based on PK-PD profiles .

- Recommendation: Conduct dose-escalation studies with biomarker-driven endpoints (e.g., plasma 9-cis-retinol levels ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.